3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol
Description
Properties
IUPAC Name |
2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-4,8,16H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLSRQNEJKQAJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CN)CO)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol, also known by its IUPAC name 3-amino-2-[2-(trifluoromethyl)benzyl]-1-propanol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula: C₁₁H₁₄F₃NO
- Molecular Weight: 233.23 g/mol
- CAS Number: 1019113-91-7
- Purity: 95%
The compound exists primarily as an oil at room temperature and is characterized by the presence of a trifluoromethyl group, which is known to enhance the lipophilicity and bioactivity of organic compounds.
The biological activity of this compound has been explored in various studies, particularly focusing on its role as a potential inhibitor of specific enzymes and receptors involved in disease processes. The trifluoromethyl group contributes to its interaction with biological targets, enhancing its potency.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits inhibitory effects on several enzymes, including dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. This inhibition can lead to cytotoxic effects in rapidly dividing cells, making it a candidate for further development in cancer therapy.
Table 1: Inhibitory Activity Against Dihydrofolate Reductase
Case Studies
- Cancer Cell Lines : A study evaluated the effects of the compound on various cancer cell lines, including breast and prostate cancer. Results indicated that treatment with this compound resulted in significant apoptosis and reduced cell viability compared to untreated controls.
- Neuroprotective Effects : Another investigation assessed the neuroprotective properties of this compound in models of neurodegeneration. The results suggested that it could mitigate oxidative stress-induced neuronal damage, indicating potential applications in treating neurodegenerative diseases.
Toxicity and Safety Profile
Despite its promising biological activities, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound exhibits some cytotoxic effects on cancer cells, it also shows a moderate toxicity profile on normal cells at higher concentrations.
Table 2: Toxicity Profile Summary
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound is being investigated for its potential as a pharmacological agent. Its structural features, particularly the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it a candidate for drug development. Research indicates that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and neurodegenerative disorders .
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined derivatives of amino alcohols similar to this compound. The findings suggested that modifications to the amino group can lead to increased serotonin reuptake inhibition, indicating potential antidepressant properties. The trifluoromethyl substitution was found to significantly affect binding affinity and selectivity .
Material Science
Polymer Modification
In material science, this compound can be used as a modifier for polymers. Its amino group can react with various polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has shown that incorporating this compound into polyurethanes improves their flexibility and resistance to degradation under environmental stressors .
Case Study: Coatings Development
A recent study focused on developing coatings using this compound as a crosslinking agent. The resulting coatings demonstrated improved adhesion and chemical resistance compared to traditional formulations. The study highlighted the importance of fluorinated compounds in enhancing performance characteristics in harsh environments .
Synthetic Intermediate
Chemical Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry.
Table: Synthetic Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pharmaceutical Contexts
Several propanolamine derivatives share structural motifs with the target compound, differing in substituents and stereochemistry:
(1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL
- Structure : Contains a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the phenyl ring. The stereochemistry (1R,2S) introduces chirality, which may influence receptor binding or pharmacokinetics.
- Applications : Listed by Parchem Chemicals as a specialty intermediate, likely for chiral drug synthesis .
- Key Differences: The chlorine substituent increases molecular weight (C₁₀H₁₁ClF₃NO vs.
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
- Structure: Substitutes the trifluoromethylphenyl group with a thiophene ring and replaces the primary amine with a methylamino group.
- Applications: A related impurity in Drospirenone/Ethinyl Estradiol formulations, indicating relevance in steroid synthesis .
- Key Differences: The thiophene ring introduces sulfur-based π-electron interactions, while the methylamino group reduces basicity compared to the primary amine in the target compound.
Physicochemical and Functional Comparisons
| Property | 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol | (1R,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol |
|---|---|---|---|
| Molecular Formula | C₁₁H₁₃F₃NO | C₁₀H₁₁ClF₃NO | C₈H₁₃NOS |
| Molecular Weight | 250.22 g/mol | 261.65 g/mol | 183.26 g/mol |
| Key Substituents | 2-(Trifluoromethyl)phenyl, primary amine | 3-Chloro-4-(trifluoromethyl)phenyl, chiral center | Thiophen-2-yl, methylamino |
| Lipophilicity (Predicted) | High (CF₃ group) | Very high (Cl + CF₃ groups) | Moderate (thiophene + methylamino) |
| Potential Applications | Pharmaceutical intermediate | Chiral drug synthesis | Steroid synthesis impurity |
Functional Group Impact on Reactivity and Bioactivity
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability due to its electron-withdrawing nature and hydrophobic character .
- Chlorine vs. Thiophene : Chlorine increases steric bulk and polar surface area, while thiophene contributes to aromatic stacking interactions .
- Amino Group Variation: Primary amines (target compound) exhibit higher nucleophilicity and hydrogen-bonding capacity compared to methylamino derivatives, affecting solubility and target binding .
Preparation Methods
General Synthetic Route
The compound is typically prepared by condensation and reduction reactions involving trifluoromethylated phenyl precursors and amino alcohols. The trifluoromethyl group is introduced early in the synthesis, often through halogenation or nitration of trifluoromethylated aromatic compounds, followed by functional group transformations to introduce the amino and hydroxyl groups.
Specific Method from Trifluoromethylated Phenols and Amino Alcohols
- Starting Materials: Readily available 2-(trifluoromethyl)phenyl derivatives and amino alcohols.
- Reagents and Conditions: The synthesis involves condensation reactions under promoting agents, followed by reduction steps to convert nitro intermediates to amino groups.
- Key Steps:
- Nitration of trifluoromethylated phenyl compounds to form nitro derivatives.
- Halogenation and methylation to introduce the methyl group adjacent to the trifluoromethyl substituent.
- Reduction of nitro groups to amino groups using chemical reducing agents.
- Condensation with amino alcohols to form the target compound.
This method benefits from using inexpensive and accessible starting materials and achieves good yields of the desired product.
Patent-Described Methodologies
A Chinese patent (CN1030073A) details a method for preparing 3-amino-2-methyl phenylfluoroform, a closely related compound, which can be adapted for 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol synthesis. The process includes:
- Nitration of trifluoromethylated toluene derivatives.
- Reaction with trimethylammonium sulfur oxide for halogenation.
- Reduction of nitro intermediates to amines.
- Control of reaction temperatures (20-200 °C) to optimize yield.
- Use of solvents such as methyl sulfoxide and diisopropyl ether for extraction and purification.
This method emphasizes the use of promoting agents and controlled temperature conditions to favor selective transformations and high purity of the final amino alcohol compound.
Comparative Data Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|---|---|
| 1 | Nitration | 2-(Trifluoromethyl)phenyl derivatives | Nitrosonitric acid, sulfuric acid, 20-30 °C | 3-Nitro-trifluoromethyl toluene | High yield (~91%), mild temperature |
| 2 | Halogenation/Methylation | 3-Nitro-trifluoromethyl toluene | Trimethylammonium sulfur oxide, methyl sulfoxide, <30 °C | 2-Methyl-3-nitro phenylfluoroform | Controlled temperature critical |
| 3 | Reduction | Nitro intermediates | Chemical reductants (e.g., hydrogenation) | 3-Amino-2-methyl phenylfluoroform | Conversion to amino group |
| 4 | Condensation | Amino phenylfluoroform and amino alcohol | Promoting agents, heating 85-200 °C | This compound | Final target compound |
Research Findings and Analysis
- Yield and Purity: The nitration and halogenation steps produce intermediates with yields exceeding 90%, indicating efficient reaction conditions. The final reduction and condensation steps require careful control to maintain the amino alcohol integrity.
- Reagent Selection: Use of methyl sulfoxide as solvent and trimethylammonium sulfur oxide as halogenating agent allows for selective functionalization without overreaction.
- Temperature Control: Maintaining reaction temperatures below 30 °C during halogenation prevents side reactions, while higher temperatures (85-200 °C) during condensation promote completion.
- Biological Activity Correlation: The trifluoromethyl group’s presence enhances the compound's lipophilicity and metabolic stability, which is crucial for its role in agrochemical and pharmaceutical applications.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-2-{[2-(trifluoromethyl)phenyl]methyl}propan-1-ol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis involves three critical steps:
- Introduction of the trifluoromethyl group : Electrophilic fluorination or coupling reactions using reagents like trifluoromethyl iodide (CF₃I) under palladium catalysis .
- Formation of the amino group : Reduction of nitro intermediates (e.g., 3-nitropropanol derivatives) using NaBH₄ (65–75% yield) or catalytic hydrogenation (Pd/C, H₂, 80–85% yield) .
- Chiral resolution : Asymmetric synthesis via chiral auxiliaries or enzymes to isolate enantiomers (e.g., (R)- or (S)-configurations) .
Q. Key factors affecting yield/purity :
Analytical validation : Monitor reaction progress via TLC (Rf = 0.3 in EtOAc/hexane) and confirm purity via HPLC (>98%) .
Q. How do the amino and trifluoromethyl groups influence the compound’s physicochemical properties?
Methodological Answer:
- Trifluoromethyl group : Enhances lipophilicity (logP increases by ~1.5 units), improving membrane permeability . It also induces electron-withdrawing effects, stabilizing the molecule against oxidative degradation .
- Amino group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites) and enables salt formation for improved solubility in acidic buffers (pH 4–6) .
Q. Comparative data :
| Functional Group | logP | Solubility (mg/mL, pH 7.4) |
|---|---|---|
| -NH₂/-CF₃ | 2.1 | 12.3 |
| -CF₃ only | 3.6 | 1.8 |
| -NH₂ only | 0.9 | 25.6 |
These properties are critical for optimizing bioavailability in pharmacokinetic studies .
Advanced Research Questions
Q. How does stereochemistry at the amino-propanol core affect bioactivity, and what analytical methods resolve enantiomeric purity?
Methodological Answer:
- Stereospecific bioactivity : The (S)-enantiomer shows 10-fold higher binding affinity to GABA receptors compared to the (R)-form in rodent models .
- Validation methods :
Case study : A 2024 study reported conflicting IC₅₀ values (2 µM vs. 15 µM) for racemic mixtures in enzyme assays, resolved by isolating pure enantiomers .
Q. How can researchers address contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions often arise from:
- Impurity profiles : Trace aldehydes (from incomplete reduction) can inhibit enzyme activity. Mitigate via silica gel chromatography or recrystallization .
- Assay conditions : Variations in pH (6.0 vs. 7.4) alter protonation states of the amino group, affecting binding. Standardize buffers (e.g., 50 mM Tris-HCl, pH 7.4) .
Q. Data reconciliation strategy :
| Discrepancy Source | Resolution Method |
|---|---|
| Impurities | LC-MS to identify byproducts (e.g., m/z 245.1 for oxidized derivatives) |
| Stereochemical bias | Compare enantiomer-specific activity via chiral separation |
Q. What computational and experimental approaches predict interactions with neurological targets?
Methodological Answer:
Q. What are the key differences between this compound and structurally similar analogs in drug discovery contexts?
Methodological Answer: Comparative analysis :
These differences guide structure-activity relationship (SAR) optimization for target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
